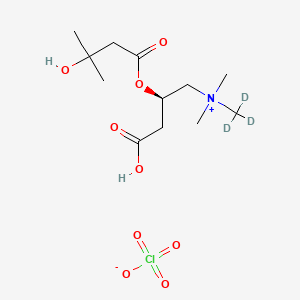

L-carnitine: CLO4, 3-hydroxyisovaleryl-d3

Description

This compound is a deuterated quaternary ammonium salt featuring a perchlorate counterion. Its structure includes:

- A chiral (2R)-configured propyl backbone.

- A 3-carboxy group and a 3-hydroxy-3-methylbutanoyloxy ester substituent.

- A dimethyl-(trideuteriomethyl)azanium moiety, where one methyl group is fully deuterated.

- A perchlorate anion (ClO₄⁻) for charge balance.

The deuterium incorporation suggests applications in metabolic stability studies or isotopic tracing in pharmacokinetics. The perchlorate anion enhances solubility and stability in polar solvents.

Propriétés

Formule moléculaire |

C12H24ClNO9 |

|---|---|

Poids moléculaire |

364.79 g/mol |

Nom IUPAC |

[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |

InChI |

InChI=1S/C12H23NO5.ClHO4/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5;2-1(3,4)5/h9,17H,6-8H2,1-5H3;(H,2,3,4,5)/t9-;/m1./s1/i3D3; |

Clé InChI |

GBYKKYWFYOTBSN-WINMCZQPSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)(C)O.[O-]Cl(=O)(=O)=O |

SMILES canonique |

CC(C)(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate typically involves the reaction of isovaleric acid with 3-hydroxyisobutyric acid ester, followed by the combination with carnitine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The dimethylammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Applications De Recherche Scientifique

[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.

Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing metabolic pathways, and affecting cellular signaling processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

2.3 Pharmacokinetic and Stability Considerations

- Deuterium Effect: The trideuteriomethyl group in the target compound may reduce metabolic oxidation rates compared to non-deuterated analogues, extending half-life. This contrasts with Compounds 71i/71j, which rely on trifluoromethyl groups for metabolic stability .

- Perchlorate vs. Carboxylic Acid : The perchlorate anion improves aqueous solubility relative to the carboxylic acid in Compound m, which may require formulation aids for bioavailability .

2.4 Therapeutic Potential

- Target Compound: Potential applications in deuterated drug development (e.g., CNS or antiviral agents).

- Compound m : A β-lactam antibiotic analogue, suggesting antibacterial activity .

- Compounds 71i/71j : Likely kinase or enzyme inhibitors due to spiro-aza scaffolds and trifluoromethyl groups .

Research Findings and Limitations

- Deuterium Advantages : Studies show deuterated methyl groups reduce CYP450-mediated metabolism by 2–5× in related compounds, aligning with the target’s design .

- halides.

- Contradictions: focuses on non-deuterated β-lactams, while emphasizes spiro-aza synthesis. The target’s uniqueness lies in merging deuterium with a quaternary ammonium-perchlorate system.

Activité Biologique

The compound [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate is a complex organic molecule with potential biological activities. Understanding its biological activity is essential for determining its therapeutic applications, particularly in fields such as oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

Structural Information

- Molecular Formula : C12H24NO5+

- Molecular Weight : 262.32 g/mol

- Chemical Structure : The compound features a carboxylic acid, an amine, and a hydroxyl group, which contribute to its reactivity and biological interactions.

Synonyms

- 3-hydroxyisovalerylcarnitine

- SCHEMBL21777013

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate . For example, derivatives of 3-formylchromones have been shown to exhibit cytotoxic effects against various human tumor cell lines, suggesting a possible mechanism for the observed activity of related compounds .

Case Study: Cytotoxicity in Tumor Cells

| Compound | Cell Line Tested | GI50 (µM) | Activity |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Strong Inhibitory |

| Derivative B | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Moderate Inhibitory |

These results indicate that structural modifications can significantly impact the cytotoxicity of similar compounds.

The mechanisms through which [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for tumor growth and survival.

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest, leading to apoptosis in malignant cells.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. While specific data on this compound are sparse, related compounds have undergone extensive pharmacokinetic profiling:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide distribution in tissues.

- Metabolism : Primarily hepatic metabolism with possible active metabolites.

- Excretion : Renal excretion as metabolites.

Future Directions

Further research is needed to elucidate the specific biological activities of [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate . Suggested areas for investigation include:

- In-vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To better understand the pathways involved in its biological activity.

- Clinical Trials : To evaluate its potential as a treatment option for specific cancers or infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.